molecular formula C10H12Cl2O3S B1426958 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride CAS No. 1339813-92-1

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Cat. No. B1426958
CAS RN: 1339813-92-1
M. Wt: 283.17 g/mol
InChI Key: NVUDYEVAXJPQCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S . It has a molecular weight of 283.17 .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride consists of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Electrosynthetic Applications

Electrochemical methods have been utilized to prepare functionalized compounds related to 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride. For instance, an electrooxidative process was employed to achieve double ene-type chlorination of related compounds, demonstrating the utility of electrochemical approaches in synthesizing functionalized organic molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Catalysis and Synthesis

Nanosized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of complex organic derivatives through condensation reactions, showcasing the role of sulfonyl chloride derivatives in facilitating catalytic processes under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Organic Synthesis

One-pot synthesis techniques have been developed for creating strain-release reagents from methyl sulfones, indicating the versatility of sulfonyl chloride derivatives in synthesizing highly reactive organic intermediates for further chemical transformations (Jung & Lindsay, 2022).

Photophysics and Photochemistry

Research on the photophysics and photochemistry of azole fungicides, which share structural similarities with 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride, has contributed to understanding the behavior of these compounds under light exposure, revealing mechanisms of action and degradation pathways relevant to environmental chemistry and pesticide science (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001).

Advanced Oxidation Processes

The generation of sulfate radicals from zero-valent iron and peroxydisulfate, facilitated by compounds structurally related to 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride, has been investigated for the enhanced oxidation of pollutants. This method demonstrates the potential for applying sulfonyl chloride derivatives in environmental remediation through advanced oxidation processes (Zhao, Zhang, Quan, & Chen, 2010).

Safety and Hazards

The safety and hazards associated with 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(4-chlorophenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDYEVAXJPQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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